
2-Benzyl-1,3-dimethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1,3-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C15H22O It is a cyclohexanol derivative, characterized by the presence of a benzyl group and two methyl groups attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3-dimethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of 1,3-dimethylcyclohexan-1-ol with benzyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-Benzyl-1,3-dimethylcyclohexanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to reduce the ketone to the corresponding alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-1,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-Benzyl-1,3-dimethylcyclohexanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-Benzyl-1,3-dimethylcyclohexane, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, leading to the formation of 2-Benzyl-1,3-dimethylcyclohexyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products Formed
Oxidation: 2-Benzyl-1,3-dimethylcyclohexanone.
Reduction: 2-Benzyl-1,3-dimethylcyclohexane.
Substitution: 2-Benzyl-1,3-dimethylcyclohexyl chloride.
Applications De Recherche Scientifique
2-Benzyl-1,3-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism by which 2-Benzyl-1,3-dimethylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzylcyclohexanol: Lacks the two methyl groups on the cyclohexane ring.
1,3-Dimethylcyclohexanol: Lacks the benzyl group.
2-Benzyl-1,3-dimethylcyclohexanone: The ketone analog of 2-Benzyl-1,3-dimethylcyclohexan-1-ol.
Uniqueness
This compound is unique due to the presence of both a benzyl group and two methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
10396-89-1 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
2-benzyl-1,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C15H22O/c1-12-7-6-10-15(2,16)14(12)11-13-8-4-3-5-9-13/h3-5,8-9,12,14,16H,6-7,10-11H2,1-2H3 |
Clé InChI |
NUKIYFNTTDMPOD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1CC2=CC=CC=C2)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)
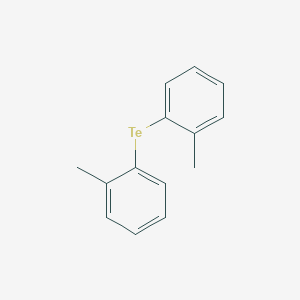

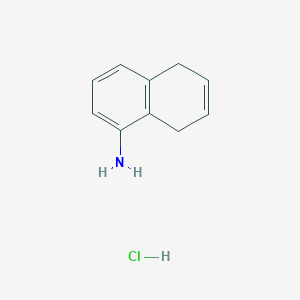

![1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one](/img/structure/B14724956.png)
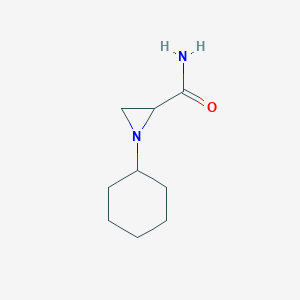

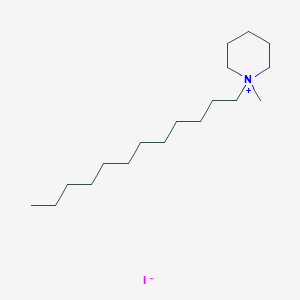
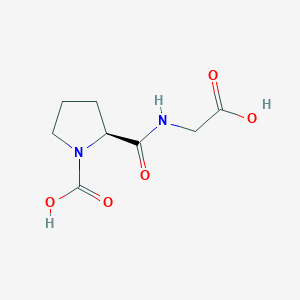
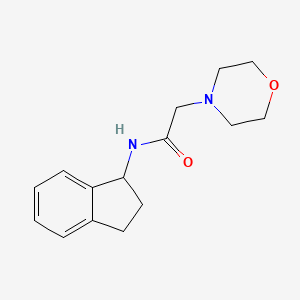
![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)
